1-(3-Methanesulfonylphenyl)ethan-1-one
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Overview
Description
1-(3-Methanesulfonylphenyl)ethan-1-one is an organic compound with the molecular formula C9H10O3S and a molecular weight of 198.24 g/mol . It is characterized by the presence of a methanesulfonyl group attached to a phenyl ring, which is further connected to an ethanone moiety. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
The synthesis of 1-(3-Methanesulfonylphenyl)ethan-1-one typically involves the sulfonylation of a phenyl ethanone derivative. One common method includes the reaction of 3-bromoacetophenone with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(3-Methanesulfonylphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents such as sodium borohydride.
Common reagents and conditions used in these reactions include bases like triethylamine, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. Major products formed from these reactions include sulfone derivatives, alcohols, and various substituted phenyl ethanones.
Scientific Research Applications
1-(3-Methanesulfonylphenyl)ethan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 1-(3-Methanesulfonylphenyl)ethan-1-one involves its interaction with various molecular targets. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. This interaction can lead to the formation of covalent bonds with biological molecules, potentially altering their function and leading to various biological effects .
Comparison with Similar Compounds
1-(3-Methanesulfonylphenyl)ethan-1-one can be compared with other similar compounds such as:
1-(4-Methanesulfonylphenyl)ethan-1-one: Similar structure but with the methanesulfonyl group at the para position.
1-(3-Methanesulfonylphenyl)propan-1-one: Similar structure but with a propanone moiety instead of ethanone.
1-(3-Methanesulfonylphenyl)butan-1-one: Similar structure but with a butanone moiety instead of ethanone.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity .
Properties
IUPAC Name |
1-(3-methylsulfonylphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3S/c1-7(10)8-4-3-5-9(6-8)13(2,11)12/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXBGSIFAYKVMKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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